REACTION_CXSMILES
|
CC1(C)[O:7][C:6](=[O:8])[CH2:5][C:4](=[O:9])O1.[F:11][C:12]1[CH:17]=[CH:16][C:15]([NH:18]/[N:19]=[C:20](\[CH3:23])/[CH:21]=O)=[CH:14][CH:13]=1>C1(C)C=CC=CC=1.C(O)(=O)C.N1CCCCC1>[F:11][C:12]1[CH:13]=[CH:14][C:15]([N:18]2[C:4](=[O:9])[C:5]([C:6]([OH:7])=[O:8])=[CH:21][C:20]([CH3:23])=[N:19]2)=[CH:16][CH:17]=1
|
Name
|
|
Quantity
|
0.71 g
|
Type
|
reactant
|
Smiles
|
CC1(OC(CC(O1)=O)=O)C
|
Name
|
|
Quantity
|
0.889 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)N\N=C(\C=O)/C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
N1CCCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then stirred at room temp for 17 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The precipitated condensation/cyclization product
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
WASH
|
Details
|
thoroughly washed with light petroleum
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)N1N=C(C=C(C1=O)C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.709 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 57.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |